[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol
Overview
Description
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C6H10F3NO. It is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a methanol group.
Scientific Research Applications
Chemistry
In chemistry, [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on biological systems. Its trifluoromethyl group can influence the compound’s interaction with biological molecules, making it a valuable tool for probing biochemical pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for applications requiring high chemical stability and specific reactivity .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring, a key component of this compound, is often associated with bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring, a key structural element of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in biological activity .
Biochemical Pathways
Pyrrolidine derivatives are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules, such as the pyrrolidine ring, is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were most active in the mes test, suggesting that this compound may have similar effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol typically involves the introduction of a trifluoromethyl group to a pyrrolidine ring. One common method is the reaction of a pyrrolidine derivative with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of intermediates, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyrrolidine ring .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylamine: Similar in having a trifluoromethyl group but differs in the core structure.
[3-(Trifluoromethyl)pyrrolidin-2-yl]methanol: Similar structure but with a different position of the trifluoromethyl group.
Uniqueness
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol is unique due to the specific positioning of the trifluoromethyl group on the pyrrolidine ring, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[3-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(4-11)1-2-10-3-5/h10-11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQFBLZKNOHWSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.